molecular formula C18H16Br2ClN3O2 B11544300 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide

Cat. No.: B11544300
M. Wt: 501.6 g/mol
InChI Key: DFNCJQRJUXTYPS-NUGSKGIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, chlorine, hydroxyl, and prop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dibromo-4-chloroaniline and 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde.

    Formation of Schiff Base: The first step involves the condensation of 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Coupling Reaction: The hydrazone is then coupled with 2,6-dibromo-4-chloroaniline under appropriate reaction conditions, typically involving a base such as sodium acetate and a solvent like ethanol.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: Use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Research: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or alter gene expression to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide
  • **2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide derivatives
  • **Other hydrazide derivatives with similar functional groups

Uniqueness

The uniqueness of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C18H16Br2ClN3O2

Molecular Weight

501.6 g/mol

IUPAC Name

2-(2,6-dibromo-4-chloroanilino)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H16Br2ClN3O2/c1-2-4-11-5-3-6-12(18(11)26)9-23-24-16(25)10-22-17-14(19)7-13(21)8-15(17)20/h2-3,5-9,22,26H,1,4,10H2,(H,24,25)/b23-9+

InChI Key

DFNCJQRJUXTYPS-NUGSKGIGSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.